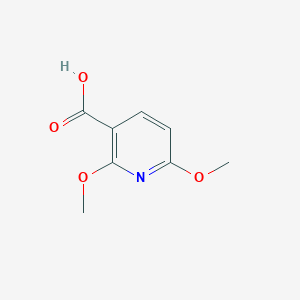

![molecular formula C14H12O B100126 2-[(E)-2-phenylethenyl]phenol CAS No. 18493-15-7](/img/structure/B100126.png)

2-[(E)-2-phenylethenyl]phenol

Vue d'ensemble

Description

The compound "2-[(E)-2-phenylethenyl]phenol" is a phenolic compound that is structurally related to various other phenolic compounds studied in the provided papers. These compounds typically consist of a phenol moiety and an additional substituent that can participate in various chemical reactions. The studies explore the synthesis, molecular structure, and properties of these related compounds, which can provide insights into the behavior of "2-[(E)-2-phenylethenyl]phenol" .

Synthesis Analysis

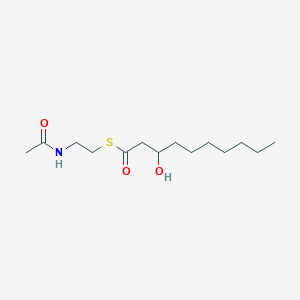

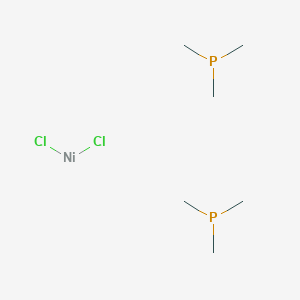

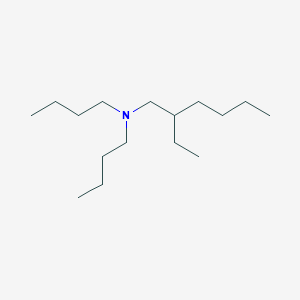

The synthesis of related phenolic compounds often involves the formation of Schiff bases through the reaction of phenols with aldehydes or ketones, followed by various functionalization reactions. For instance, the synthesis of 2-(phenylthio)phenols was achieved using a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process . Similarly, Schiff base molecules like 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol were synthesized and characterized, which could be analogous to the synthesis of "2-[(E)-2-phenylethenyl]phenol" .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using X-ray diffraction, which provides information on the conformation and stereochemistry of the molecules. For example, the solid-state structures of certain phenolic reagents were determined, revealing torsion angles between the vinyl group and the phenoxy ring . The molecular structure and tautomerism of related compounds have also been studied using experimental techniques like FT-IR, NMR, and computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

The phenolic compounds studied exhibit various chemical behaviors, such as tautomerism and the ability to form intramolecular hydrogen bonds. These properties influence their reactivity and the types of chemical reactions they can undergo. For example, the reaction of phenols with [CpTiCl3] generated mono-aryloxides without de-protonation of the indenyl ring . The Schiff base compounds also exhibit intramolecular hydrogen bonding, which affects their conformation and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. Spectroscopic investigations, including IR and UV-Vis, along with quantum chemical computational studies, have been used to characterize the electronic structure, molecular electrostatic potential, and non-linear optical properties . Additionally, the thermodynamic properties of these compounds have been examined across a range of temperatures . These studies provide a comprehensive understanding of the properties that "2-[(E)-2-phenylethenyl]phenol" may also exhibit.

Case Studies

While the provided papers do not directly discuss "2-[(E)-2-phenylethenyl]phenol," they include case studies of similar compounds. For instance, the synthesis and characterization of various Schiff base molecules provide insights into the potential synthesis pathways and properties of "2-[(E)-2-phenylethenyl]phenol" . The computational and experimental studies on tautomers and their stability offer valuable information on the potential behavior of "2-[(E)-2-phenylethenyl]phenol" in different environments .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Facile Synthesis of 2-(Phenylthio)phenols : This compound is synthesized from simple phenols and aromatic halides, using a copper(I)-catalyzed tandem transformation process (Xu, Wan, Mao, & Pan, 2010).

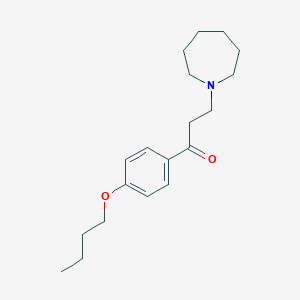

Rhodium/Diene-Catalyzed Tandem Transformation : Involves the conjugate addition of (E)-1,2-diphenylethenylboronic acid to enones, yielding a product with a 2-((E)-2-phenylethenyl)phenyl group (Sasaki, Nishimura, Shintani, Kantchev, & Hayashi, 2012).

Formation of (Z)-2-Iodovinyl Phenyl Ethers : Describes the formation of (Z)-2-iodovinyl phenyl ethers from ethynylbenziodoxol(on)es (EBXs) and phenols, with excellent regio- and stereoselectivity (Liu, Lim, & Miyake, 2018).

Material Science and Catalysis

Novel Poly(2,6-dimethyl-1,4-phenylene oxide) : A novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) incorporating 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety (Li, Liu, Miao, Jin, & Bai, 2014).

“Living” and “Immortal” Polymerization of ε-Caprolactone and l-Lactide : Using 2,2‘-methylenebis(4,6-di(1-methyl-1-phenylethyl)phenol) as a ligand for efficient catalysts in ring-opening polymerization processes (Liu, Ko, & Lin, 2001).

Plant Biology and Stress Responses

- Response of Phenylpropanoid Pathway in Plants under Abiotic Stress : Phenolic compounds, including those similar to 2-[(E)-2-phenylethenyl]phenol, are crucial in plants' response to environmental stress, playing key roles in plant physiology and adaptation (Sharma, Shahzad, Rehman, Bhardwaj, Landi, & Zheng, 2019).

Antioxidant and Health Effects

Antioxidant Activity of Phenolic Compounds : Phenolic compounds have shown potential antioxidant properties, beneficial for health, and are studied for their roles in preventing various diseases (Shahidi & Ambigaipalan, 2015).

Therapeutic Potential of Phenylethanoid Glycosides : While not directly about 2-[(E)-2-phenylethenyl]phenol, this review highlights the broad spectrum of biological activities of phenolic compounds, including antibacterial, anticancer, and neuroprotective properties (Wu, Georgiev, Cao, Nahar, El‐Seedi, Sarker, Xiao, & Lu, 2020).

Safety And Hazards

Orientations Futures

The future directions of research on phenolic compounds like “2-[(E)-2-phenylethenyl]phenol” could involve exploring their potential as antioxidants in foods . Another area of interest could be the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .

Propriétés

IUPAC Name |

2-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPZAZPOYROADP-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-phenylethenyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)